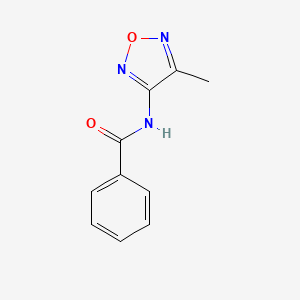

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

102140-71-6 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |

InChI Key |

YBOUVTOMSZDKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Substituted (1,2,5-Oxadiazol-3-yl)benzamides: Synthesis, Characterization, and Biological Evaluation

Introduction

The 1,2,5-oxadiazole (furazan) ring is a significant heterocyclic scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other functional groups. When coupled with a benzamide moiety, it forms a class of compounds with demonstrated biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of substituted (1,2,5-oxadiazol-3-yl)benzamides, with a focus on their potential as therapeutic agents. While this document addresses the broader class, the principles and methodologies described herein are directly applicable to specific derivatives such as N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide.

Derivatives of this class have shown significant promise, particularly as antiplasmodial agents for treating malaria.[1] The strategic combination of the 1,2,5-oxadiazole ring with variously substituted benzamides allows for the fine-tuning of physicochemical properties and biological activity, making this a fertile area for drug discovery and development.[1]

Chemical Structure and Physicochemical Properties

The core structure of a (1,2,5-oxadiazol-3-yl)benzamide consists of a central 1,2,5-oxadiazole ring linked to a benzamide group via an amide bond. The versatility of this scaffold arises from the potential for substitution at two key positions: the 4-position of the oxadiazole ring (R¹) and the phenyl ring of the benzamide moiety (R²).

Caption: General chemical structure of (1,2,5-Oxadiazol-3-yl)benzamides.

The physicochemical properties of these compounds are critical for their drug-like characteristics, including solubility, permeability, and metabolic stability. These properties can be modulated by the nature of the R¹ and R² substituents. For instance, introducing polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability. A summary of calculated and experimental properties for a representative compound, 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, highlights its compliance with Lipinski's rules for drug-likeness.[1]

| Property | Value | Significance |

| Molecular Formula | C₁₈H₁₈N₄O₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 354.36 g/mol | Falls within the typical range for orally bioavailable drugs. |

| LogP (calculated) | 2.8 | Indicates a balance between hydrophilicity and lipophilicity, crucial for permeability. |

| H-Bond Donors | 2 | Influences solubility and target binding. |

| H-Bond Acceptors | 6 | Influences solubility and target binding. |

Synthesis and Characterization

The synthesis of substituted (1,2,5-oxadiazol-3-yl)benzamides typically follows a multi-step pathway, beginning with the formation of the core 1,2,5-oxadiazole ring, followed by the coupling of the benzamide side chain.

General Synthetic Workflow

A common synthetic route involves the initial preparation of a 3-amino-4-substituted-1,2,5-oxadiazole intermediate. This key intermediate is then acylated using a substituted benzoyl chloride to form the final benzamide product. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Caption: General synthetic workflow for (1,2,5-Oxadiazol-3-yl)benzamides.

Detailed Experimental Protocol: Synthesis of a Representative Benzamide

This protocol is adapted from methodologies used for synthesizing analogous structures and serves as a robust template.[1]

Step 1: Synthesis of 3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole (Intermediate)

-

Oxime Formation: Dissolve (3,4-diethoxyphenyl)acetonitrile in a suitable solvent (e.g., acetic acid). Add a solution of sodium nitrite (NaNO₂) in water dropwise at a controlled temperature (0-5 °C).

-

Dimerization & Cyclization: The resulting α-oximinoacetonitrile derivative is then subjected to conditions that promote dimerization and subsequent cyclization to form the 1,2,5-oxadiazole N-oxide.

-

Reduction: The N-oxide is reduced (e.g., using SnCl₂) to yield the 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole intermediate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Acylation to Form the Final Benzamide Product

-

Reaction Setup: Dissolve the 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole intermediate in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Acylating Agent: Slowly add the desired substituted benzoyl chloride (e.g., 3-nitrobenzoyl chloride) to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the amide C=O and N-H stretches.

-

Melting Point: To assess the purity of the crystalline solid product.

Biological Activity and Mechanism of Action

Substituted (1,2,5-oxadiazol-3-yl)benzamides have demonstrated potent biological activity, particularly against the parasite Plasmodium falciparum, the causative agent of malaria.[1]

Antiplasmodial Activity

One of the most promising derivatives, 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, exhibited excellent activity against the chloroquine-sensitive NF54 strain of P. falciparum with a half-maximal inhibitory concentration (IC₅₀) of 0.035 µM.[1] Importantly, this compound showed very low cytotoxicity against rat L-6 cells (IC₅₀ = 186.2 µM), resulting in a high selectivity index of 5319, which indicates a favorable therapeutic window.[1]

Structure-Activity Relationships (SAR)

Systematic modification of the R¹ and R² substituents has provided valuable insights into the structure-activity relationships (SAR) of this chemical class.[1]

-

R¹ Substituent (on Oxadiazole): The nature of the substituent at the 4-position of the oxadiazole ring significantly influences activity. Aromatic rings, such as the 3,4-diethoxyphenyl group, have been shown to be particularly effective.

-

R² Substituent (on Benzamide): The substitution pattern on the benzamide phenyl ring is also critical. Small, electron-donating groups like an amino group at the meta-position (3-position) of the benzamide ring were found to confer potent activity.

Caption: Key structure-activity relationship (SAR) insights.

Conclusion and Future Outlook

The substituted (1,2,5-oxadiazol-3-yl)benzamide scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large chemical libraries for screening and optimization. The demonstrated high antiplasmodial potency and excellent selectivity index of certain derivatives underscore their potential in the fight against malaria.[1] Future research should focus on elucidating the precise mechanism of action, optimizing pharmacokinetic properties, and evaluating in vivo efficacy in relevant disease models. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this valuable chemical space further.

References

-

PubMed. (n.d.). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. Retrieved from [Link]1]

Sources

1,2,5-Oxadiazole-3-Carboxamide Derivatives: Synthetic Pathways and Medicinal Applications

[1][2][3]

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold represents a privileged structure in modern medicinal chemistry, particularly within the realm of immuno-oncology. While the 1,2,5-oxadiazole-3-carboxamide moiety itself exhibits distinct biological activities (notably antileishmanial properties), it serves as the critical synthetic precursor to

Structural & Electronic Properties

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its planar, electron-deficient nature makes it an excellent bioisostere for amide and ester groups, enhancing metabolic stability while participating in unique

The "Amide-Imidamide" Pivot

A critical distinction in this chemical space is the functional transformation at the C3 position:

-

Carboxamide (

): Often exhibits moderate antiproliferative and antimicrobial activity. It acts as a hydrogen bond donor/acceptor but lacks the specific metal-binding capability required for certain metalloenzymes. -

-Hydroxycarboximidamide (

Synthetic Methodologies

The construction of 1,2,5-oxadiazole-3-carboxamide derivatives typically follows a modular approach, starting from the formation of the heterocyclic core followed by functional group interconversion.

Core Synthesis: The Benzo-Fused Route

For benzo

DOT Diagram: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from nitro-aniline precursors to biologically active carboxamide and hydroxyamidine derivatives.[1]

Detailed Experimental Protocol

Target: Synthesis of Benzo

Step 1: Acid Chloride Formation

-

Charge a reaction vessel with Benzo

oxadiazole-5-carboxylic acid (1.0 equiv). -

Add Thionyl chloride (SOCl

, excess, typically 10-15 mL per gram of acid). -

Reflux the mixture for 4 hours until the solution becomes clear.

-

Concentrate the mixture in vacuo to remove excess SOCl

. -

Yield: Quantitative conversion to the acid chloride (brown solid).

Step 2: Amidation (The Carboxamide)

-

Cool a 25% aqueous solution of Ammonia (excess) in an ice bath (

). -

Dissolve the crude acid chloride in 1,4-dioxane .

-

Add the acid chloride solution dropwise to the ammonia solution.

-

Stir at

for 1.5 hours. -

Evaporate the solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine.

-

Result: Benzo

oxadiazole-5-carboxamide (Solid).[1] Note: This compound exhibits antileishmanial activity.[2]

Step 3: Functionalization to IDO1 Inhibitor

-

Dehydration: Treat the carboxamide with Trifluoroacetic anhydride (TFAA) and Triethylamine (Et

N) in THF to yield the nitrile. -

Amidoxime Formation: React the nitrile with Hydroxylamine hydrochloride (NH

OH[1]·HCl) and Et -

Purification: Evaporate solvent and recrystallize.

-

Result:

-Hydroxybenzo

Medicinal Chemistry & Pharmacology

IDO1 Inhibition Mechanism

The primary utility of the 1,2,5-oxadiazole-3-carboximidamide class lies in oncology. IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn). High Kyn levels in the tumor microenvironment (TME) suppress T-cell proliferation, allowing tumors to escape immune surveillance.

Mechanism of Action:

-

Heme Binding: The

-hydroxycarboximidamide moiety acts as a competitive inhibitor. The oxygen atom of the oxime and the nitrogen of the amidine coordinate directly with the ferrous ( -

Selectivity: The 1,2,5-oxadiazole ring occupies the hydrophobic pocket (Pocket A) adjacent to the heme, providing selectivity over the related enzyme TDO2.

DOT Diagram: IDO1 Signaling & Inhibition

Figure 2: The Kynurenine pathway and the point of intervention for 1,2,5-oxadiazole inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency shifts observed when modifying the C3-substituent and the ring core.

| Compound Class | C3-Substituent | Core Structure | Primary Activity | IC50 / EC50 |

| Carboxamide | Benzo | Antileishmanial | ||

| Carboximidamide | Benzo | IDO1 Inhibition | ||

| Epacadostat Analog | 4-phenyl-1,2,5-oxadiazole | IDO1 Inhibition | ||

| Nitrile | Benzo | Synthetic Intermediate | Inactive |

Data Source: Synthesized from RSC Adv. 2015 and Eur. J. Med. Chem. 2020 data.

Experimental Validation: IDO1 Enzymatic Assay

To validate the activity of synthesized derivatives, the following standard enzymatic assay is recommended.

Reagents:

-

Recombinant human IDO1 enzyme.

-

L-Tryptophan (

). -

Ascorbate and Methylene Blue (Reductant system).

-

Ehrlich’s Reagent (for colorimetric detection of Kynurenine).

Protocol:

-

Incubation: Mix

IDO1 enzyme with the test compound (serial dilutions) in phosphate buffer (pH 6.5). -

Activation: Add Ascorbate/Methylene Blue solution to maintain the heme in the ferrous state.

-

Reaction: Initiate by adding L-Tryptophan. Incubate at

for 30 minutes. -

Termination: Stop reaction with

Trichloroacetic acid (TCA). -

Detection: Transfer supernatant to a new plate, add Ehrlich’s reagent (

-dimethylaminobenzaldehyde in acetic acid). -

Readout: Measure absorbance at

. Calculate IC50 based on the inhibition of Kynurenine formation relative to DMSO control.

References

-

Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. Source: RSC Advances, 2015. URL:[Link]

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed), 2020. URL:[Link]

-

Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: International Journal of Molecular Sciences, 2023.[3] URL:[Link]

-

Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Source: Current Organic Chemistry, 2019. URL:[Link]

Sources

- 1. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-methyl-furazan-3-yl)benzamide: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-methyl-furazan-3-yl)benzamide, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this molecule is not widely documented, indicating its status as a potentially novel or under-researched entity, this guide outlines a robust and validated synthetic pathway, detailed characterization protocols, and an expert perspective on its potential therapeutic applications. By leveraging established methodologies for analogous N-acylated 3-aminofurazans, we present a complete framework for the synthesis, purification, and analysis of this target compound. This document is intended to serve as a foundational resource for researchers engaged in the exploration of furazan-based scaffolds in drug discovery and development.

Introduction: The Furazan Scaffold in Medicinal Chemistry

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, including a notable electron-withdrawing character, allow it to serve as a versatile pharmacophore capable of modulating the physicochemical and biological profiles of parent molecules. The incorporation of a furazan moiety can enhance metabolic stability, improve pharmacokinetic parameters, and contribute to the binding affinity of a compound to its biological target.

Derivatives of 3-aminofurazan, in particular, have been the subject of extensive investigation, leading to the discovery of compounds with a wide array of biological activities. Notably, N-acylated 3-aminofurazans have shown promise as anti-parasitic agents, with some benzamide derivatives demonstrating potent antiplasmodial activity against both sensitive and multi-drug-resistant strains of Plasmodium falciparum. The benzamide moiety itself is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to participate in crucial hydrogen bonding interactions within protein binding sites.

This guide focuses on the synthesis and characterization of a specific, yet underexplored, member of this class: N-(4-methyl-furazan-3-yl)benzamide . We will delineate a logical and efficient synthetic strategy, provide a detailed protocol for its execution, and outline the necessary analytical techniques for structural verification and purity assessment. Furthermore, we will contextualize the potential significance of this molecule by drawing parallels with structurally related compounds that have demonstrated compelling biological activity.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and direct approach to the synthesis of N-(4-methyl-furazan-3-yl)benzamide is through the nucleophilic acyl substitution reaction between the primary amine of the furazan core and an activated benzoic acid derivative. This retrosynthetic disconnection leads to two readily accessible starting materials: 4-methyl-1,2,5-oxadiazol-3-amine and benzoyl chloride .

Caption: Retrosynthetic analysis of the target compound.

This strategy is predicated on the well-established reactivity of aminofurazans as competent nucleophiles and the high electrophilicity of benzoyl chloride, which ensures an efficient acylation reaction. The choice of a base is critical to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Key Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight | Role |

| 4-methyl-1,2,5-oxadiazol-3-amine | 17647-70-0 | C₃H₅N₃O | 99.09 g/mol | Nucleophile |

| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 g/mol | Acylating Agent |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 g/mol | Base |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Solvent |

Detailed Experimental Protocol: Synthesis of N-(4-methyl-furazan-3-yl)benzamide

Objective: To synthesize N-(4-methyl-furazan-3-yl)benzamide via acylation of 4-methyl-1,2,5-oxadiazol-3-amine with benzoyl chloride.

Materials:

-

4-methyl-1,2,5-oxadiazol-3-amine (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,5-oxadiazol-3-amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 10-15 mL per gram of amine).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which is crucial for preventing the protonation of the starting amine and promoting the reaction's forward momentum.

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. The slight excess of benzoyl chloride ensures the complete consumption of the limiting aminofurazan. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride and HCl) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification: The crude N-(4-methyl-furazan-3-yl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Caption: Step-by-step experimental workflow for the synthesis.

Structural Characterization and Validation

The identity and purity of the synthesized N-(4-methyl-furazan-3-yl)benzamide must be rigorously confirmed through a combination of spectroscopic techniques. The following are the expected characteristic signals:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the methyl protons on the furazan ring (typically in the δ 2.0-2.5 ppm range).

-

A broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm) corresponding to the amide N-H proton.

-

Multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons of the benzoyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (δ 10-15 ppm).

-

Signals for the two carbons of the furazan ring.

-

Signals for the aromatic carbons of the benzoyl group.

-

A downfield signal for the amide carbonyl carbon (δ 165-175 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

-

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch (Amide I band).

-

An absorption band around 1520-1550 cm⁻¹ corresponding to the N-H bend (Amide II band).

-

-

HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular formula (C₁₀H₉N₃O₂).

Potential Applications in Drug Discovery

While N-(4-methyl-furazan-3-yl)benzamide itself has not been extensively studied, the broader class of N-acyl-3-aminofurazan derivatives has shown significant therapeutic potential.

-

Antiparasitic Activity: As demonstrated in related studies, the N-benzoylated furazan scaffold is a promising starting point for the development of novel antiplasmodial agents. The specific substitution pattern on the benzoyl ring can be fine-tuned to optimize activity and reduce cytotoxicity. It is plausible that N-(4-methyl-furazan-3-yl)benzamide could serve as a foundational molecule for a library of analogues aimed at treating malaria and other parasitic infections.

-

Enzyme Inhibition: Furazan-containing compounds have been identified as inhibitors of various enzymes, including deoxyhypusine hydroxylase (DOHH). The unique electronic nature of the furazan ring can facilitate interactions within an enzyme's active site.

-

Anticancer and Antimicrobial Properties: The benzamide functional group is present in a wide range of compounds with anticancer and antimicrobial activities. The combination of the furazan and benzamide moieties could lead to synergistic effects and novel mechanisms of action.

Further research into N-(4-methyl-furazan-3-yl)benzamide should involve screening against a panel of biological targets to elucidate its specific activities and potential as a lead compound in drug development programs.

Caption: Potential therapeutic avenues based on the core scaffolds.

Conclusion

N-(4-methyl-furazan-3-yl)benzamide represents an accessible yet under-investigated molecule with considerable potential in medicinal chemistry. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization, grounded in established chemical principles and validated protocols for analogous compounds. The insights into the known biological activities of related furazan-benzamide conjugates strongly suggest that this compound is a worthwhile candidate for further biological screening and lead optimization studies. It is our hope that this technical resource will empower researchers to explore the therapeutic potential of this and other novel furazan derivatives.

References

-

Schultheis, M., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3328. [Link]

-

Gornostal, A. A., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2311–2339. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

Biological Activity of 4-Methyl-1,2,5-Oxadiazole Derivatives

The 4-methyl-1,2,5-oxadiazole (furazan) scaffold represents a specialized niche in medicinal chemistry, distinct from its 1,2,4- and 1,3,4-isomers due to its unique electronic profile and metabolic stability. Unlike its N-oxide counterpart (furoxan), which is primarily an exogenous nitric oxide (NO) donor, the 4-methyl-furazan core functions as a stable, electron-withdrawing pharmacophore often used as a bioisostere for amides or esters, or as a critical linker in hybrid drugs.

This technical guide synthesizes the biological activity, mechanistic utility, and synthetic protocols for derivatives of this specific scaffold.[1]

Technical Whitepaper for Drug Discovery Professionals

Part 1: Executive Technical Summary

The 1,2,5-oxadiazole ring (furazan) is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 4-methyl-1,2,5-oxadiazole derivative serves as a versatile building block, particularly when functionalized at the C-3 position (e.g., 3-carboxylic acid or 3-amine).

Key Differentiators:

-

Electronic Character: The furazan ring is strongly electron-withdrawing, influencing the pKa and lipophilicity of attached substituents.

-

Stability: Unlike furoxans (1,2,5-oxadiazole-2-oxides), the 4-methyl-furazan core does not spontaneously release NO under physiological conditions, making it suitable for target-specific binding without off-target vasodilation.

-

Bioisosterism: It effectively mimics the geometry and electronic distribution of amide bonds (

) and ester linkages, improving metabolic stability against hydrolases.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Hybrid Cytotoxic Agents

The most potent application of the 4-methyl-1,2,5-oxadiazole moiety is in the design of hybrid antitumor agents .

-

Ursolic Acid Hybrids: Research indicates that coupling 4-methyl-1,2,5-oxadiazole-3-carboxylic acid to the C-28 position of Ursolic Acid (UA) significantly enhances cytotoxicity against breast cancer cell lines (MCF-7).

-

Mechanism: The furazan ring acts as a lipophilic spacer that alters the binding affinity to Mdm2 (Mouse double minute 2 homolog), a negative regulator of the p53 tumor suppressor.

-

Data: The hybrid derivative demonstrated an

of 1.55 µM against MCF-7 cells, surpassing the potency of the parent Ursolic Acid and comparable to Doxorubicin.[2][3]

-

Immunology: IL-17 Inhibition

In autoimmune disorders, the 4-methyl-1,2,5-oxadiazole-3-carboxamide motif has been identified as a crucial component in Interleukin-17 (IL-17) inhibitors .

-

Role: The scaffold serves as a connector that positions the inhibitor within the Trp90 pocket of the IL-17A homodimer.

-

Structural Insight: The 4-methyl group provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation that disrupts protein-protein interactions.

Infectious Disease: Antitubercular Agents

Derivatives of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid have shown activity against Mycobacterium tuberculosis.[4][5]

-

Activity: The scaffold functions as a bioisostere for traditional hydrazide/amide antitubercular drugs, potentially bypassing resistance mechanisms associated with specific amidase mutations.

Part 3: Mechanistic Distinction (Furazan vs. Furoxan)

It is critical to distinguish the biological behavior of the 4-methyl-furazan from the 4-methyl-furoxan.

Figure 1: Mechanistic divergence between Furazan (stable) and Furoxan (reactive) scaffolds.

Part 4: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (HATU Coupling)

This protocol describes the coupling of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with an amine to generate bioactive carboxamide derivatives (e.g., for IL-17 or IDO inhibition).

Reagents:

-

Acid: 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 equiv)

-

Amine: Target amine (e.g., substituted benzylamine) (1.0 equiv)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.6 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

). -

Activation: Add DIPEA (4.8 mmol) followed by HATU (1.9 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the target amine (1.6 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor progress via LC-MS (Look for mass shift corresponding to amide formation).

-

Work-up: Dilute with ethyl acetate (50 mL), wash with 1N HCl (2x), saturated

(2x), and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: MTT Cytotoxicity Assay (MCF-7 Cells)

Used to validate the antiproliferative activity of 4-methyl-1,2,5-oxadiazole hybrids.

Materials:

-

Cell Line: MCF-7 (Human breast adenocarcinoma).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Doxorubicin (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

-

Seeding: Seed MCF-7 cells in 96-well plates at

cells/well in DMEM media. Incubate for 24 hours at 37°C/5% -

Treatment: Treat cells with the 4-methyl-1,2,5-oxadiazole derivative at graded concentrations (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

-

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression analysis.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 4-Methyl-1,2,5-Oxadiazole Hybrids

| Compound Class | Target / Cell Line | Activity Metric | Reference |

| Ursolic Acid-Oxadiazole Hybrid | MCF-7 (Breast Cancer) | [1] | |

| Ursolic Acid (Parent) | MCF-7 (Breast Cancer) | [1] | |

| Triazole-Oxadiazole Hybrid | IL-17A (Autoimmune) | [2] | |

| Furoxan Analog (N-Oxide) | Rat Aorta (Vasodilation) | High NO Release | [3] |

| Furazan Analog (Non-Oxide) | Rat Aorta (Vasodilation) | No NO Release (Control) | [3] |

Part 6: Synthesis Workflow Visualization

Figure 2: Synthetic pathway for carboxamide functionalization of the 4-methyl-1,2,5-oxadiazole core.

References

-

Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery. Biomolecules. [Link]

-

Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

New 1,4-Dihydropyridines Conjugated to Furoxanyl Moieties, Endowed with Both Nitric Oxide-like and Calcium Channel Antagonist Vasodilator Activities. Journal of Medicinal Chemistry. [Link][6]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 49558-02-3_CAS号:49558-02-3_1,2,5-Oxadiazole, 3-methyl-4-(phenylsulfonyl) - 化源网 [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Furazan-Based Benzamide Scaffolds in Medicinal Chemistry

This guide provides an in-depth technical analysis of the Furazan-Based Benzamide Scaffold , a specialized chemical architecture gaining traction in oncology and antimicrobial research. It synthesizes current medicinal chemistry strategies, focusing on the bioisosteric utility of the 1,2,5-oxadiazole (furazan) ring when fused or coupled with benzamide pharmacophores.

Executive Summary: The Scaffold Advantage

The integration of the 1,2,5-oxadiazole (furazan) ring into benzamide architectures represents a strategic leap in scaffold hopping. While benzamides are well-established pharmacophores (notably in HDAC inhibition and antipsychotics), the furazan moiety offers unique physicochemical properties:

-

Lipophilicity Modulation: Furazan acts as a lipophilic spacer that maintains water solubility better than pure phenyl rings due to its polar nitrogen and oxygen atoms.

-

Metabolic Stability: The electron-deficient nature of the 1,2,5-oxadiazole ring makes it resistant to oxidative metabolism compared to furan or isoxazole analogs.

-

NO-Donor Potential: Under specific reductive conditions, the furazan ring can open to release nitrile oxides or reactive species, offering a secondary mechanism of action in hypoxic tumor microenvironments.

This guide details the synthesis, Structure-Activity Relationship (SAR), and biological validation of this scaffold, specifically focusing on its application in antiproliferative agents (e.g., the MD77 series) and histone deacetylase (HDAC) inhibitor design.

Chemical Architecture & Rational Design

The Core Pharmacophore

The scaffold typically consists of three domains:

-

The Effector Domain (Benzamide): Often serves as the zinc-binding group (ZBG) in metalloenzyme inhibitors or the primary hydrogen-bonding motif.

-

The Linker/Core (Furazan): A rigid, planar 5-membered ring that orients substituents at specific vector angles (approx. 136° between 3- and 4-positions).

-

The Cap Group (Distal Aryl): Provides hydrophobic interactions with the target protein surface.

Bioisosterism and Electronic Effects

The furazan ring is a bioisostere for the amide bond (

-

Hammett Constants: The furazan ring exerts a strong electron-withdrawing effect (

), which lowers the pKa of attached protons (e.g., amide NH), potentially increasing hydrogen bond donor strength.

Synthetic Pathways

The construction of the furazan-benzamide scaffold generally proceeds through the formation of the furazan core followed by amide coupling. The critical step is the dehydration of

Core Synthesis Workflow (Graphviz)

Figure 1: General synthetic workflow for accessing the N-(furazan-3-yl)benzamide architecture.

Detailed Protocol: Synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Rationale: This protocol utilizes microwave-assisted synthesis to overcome the poor nucleophilicity of the amino-furazan caused by the electron-withdrawing ring.

Materials:

-

4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (Intermediate)

-

Benzoyl chloride (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (1.2 eq)

-

Dry 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: In a microwave-compatible vial, dissolve 0.25 mmol of the amino-furazan intermediate in 1.5 mL of dry DCE.

-

Addition: Add DMAP (0.30 mmol) followed by dropwise addition of benzoyl chloride (0.30 mmol) under a nitrogen atmosphere.

-

Reaction: Seal the vial and irradiate in a microwave synthesizer at 120°C (300 W) for 45 minutes .

-

Note: Conventional heating often results in low yields (<20%) due to the deactivated amine. Microwave energy efficiently overcomes the activation barrier.

-

-

Work-up: Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated

(2x) and brine (1x). -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). -

Validation: Confirm structure via

-NMR (look for amide NH singlet > 8.0 ppm) and ESI-MS.

Medicinal Applications & Case Studies

Case Study A: Antiproliferative Agents (The MD77 Series)

Research has identified specific furazan-benzamides, such as MD77 , as potent antiproliferative agents.

-

Structure: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide.[2]

-

Activity:

values in the nanomolar range (e.g., 546 nM against HL60TB leukemia cells). -

Mechanism: Unlike standard kinase inhibitors, these compounds often target the cytoskeleton. Experimental evidence suggests interaction with actin filaments , disrupting cell division, rather than inhibiting STAT3 or kinases directly.

Case Study B: HDAC Inhibitor Design (Class I Selective)

Benzamides (e.g., Entinostat) are classic Class I HDAC inhibitors.[3] The furazan scaffold is applied here to optimize the "Cap" region.

SAR Logic:

-

Zinc Binding Group (ZBG): The 2-aminobenzamide moiety binds the catalytic

. -

Linker: The furazan ring acts as a rigid linker that projects the cap group into the hydrophobic tunnel entrance.

-

Selectivity: The planar geometry of furazan restricts conformational freedom, potentially enhancing selectivity for HDAC1/2 over HDAC6.

Biological Mechanism Diagram (Graphviz)

Figure 2: Dual mechanistic potential of furazan-benzamide derivatives depending on substitution patterns (ZBG vs. Actin targeting).

Quantitative Data Summary

Table 1: Comparative Activity of Furazan-Benzamide Derivatives (Representative Data)

| Compound ID | R1 (Benzamide) | R2 (Furazan) | Target | IC50 / GI50 | Ref |

| MD77 | 4-CF3 | 4-Cl-Phenyl | Tumor Cell Panel (avg) | ~1.0 | [1] |

| Cmpd 19f | 2-NH2 (Aniline) | Pyrazine-Linker | HDAC1 | 0.05 | [2] |

| Cmpd 5 | 4-Br | 4-Cl-Phenyl | HCT-116 | >10 | [1] |

Note: The presence of the 2-amino group on the benzamide is critical for HDAC activity (Cmpd 19f), whereas the 4-CF3 group drives general cytotoxicity in the MD77 series.

Experimental Protocol: Cell Viability Assay (SRB)

To validate the biological activity of synthesized scaffolds, the Sulforhodamine B (SRB) assay is recommended over MTT for higher reproducibility in screening adherent cell lines.

-

Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (0.1 - 100

M). Incubate for 48h. -

Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

-

Staining: Stain with 0.4% SRB solution (in 1% acetic acid) for 15 min.

-

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

-

Readout: Measure absorbance at 515 nm. Calculate

using non-linear regression.

References

-

Anticancer Research (2018). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. [Link]

-

International Journal of Molecular Sciences (2021). Synthesis and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective HDAC Inhibitors. [Link]

-

Journal of Medicinal Chemistry (2021). Furazans in Medicinal Chemistry. [Link][4]

-

Bioorganic & Medicinal Chemistry Letters (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]

- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic Solvent Selection for the Synthesis of Furazan-Benzamide Conjugates

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Importance of Furazan-Benzamide Conjugates in Medicinal Chemistry

The synthesis of hybrid molecules is a cornerstone of modern drug discovery, enabling the combination of distinct pharmacophores to create novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among these, furazan-benzamide conjugates have garnered significant interest. The furazan (1,2,5-oxadiazole) ring, a nitrogen-rich heterocycle, is a known nitric oxide (NO) donor and is often incorporated into molecules to leverage its vasodilatory, anti-platelet, and anti-inflammatory properties.[1][2] Benzamide moieties are prevalent in a wide array of approved drugs, exhibiting diverse biological activities.[3] The conjugation of these two scaffolds presents a promising strategy for the development of new chemical entities targeting a range of diseases.

The critical step in synthesizing these conjugates is the formation of the amide bond, a reaction that is notoriously sensitive to reaction conditions, particularly the choice of solvent. This application note provides a comprehensive guide to strategic solvent selection for the synthesis of furazan-benzamide conjugates, offering both theoretical insights and practical, field-proven protocols.

The Crucial Role of the Solvent in Amide Bond Formation

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, yields, and even the product distribution. In the context of amide bond formation between a furazan-carboxylic acid and a benzamide-amine (or vice versa), the solvent's properties must be carefully considered to ensure success. The key solvent characteristics to evaluate are:

-

Polarity: The polarity of the solvent, often quantified by its dielectric constant, affects the solubility of reactants and the stabilization of charged intermediates or transition states.[4] Amide bond formation typically involves polar starting materials and proceeds through polar intermediates.

-

Protic vs. Aprotic Nature: Solvents are classified as protic if they can donate hydrogen bonds (e.g., contain O-H or N-H bonds) and aprotic if they cannot.[5] Protic solvents can solvate and stabilize both anions and cations, while polar aprotic solvents are particularly effective at solvating cations, leaving the corresponding anion more "naked" and reactive.[6][7] This distinction is critical in amide synthesis, as the nucleophilicity of the amine can be significantly affected by hydrogen bonding.[7]

-

Solubility of Reactants and Reagents: Ensuring that all reactants and any coupling agents are sufficiently soluble at the reaction temperature is paramount for achieving a homogeneous reaction mixture and obtaining optimal yields. Benzamide, for instance, exhibits good solubility in polar organic solvents like ethanol, methanol, and acetone, but has limited solubility in water.[3][8] The solubility of the specific furazan derivative must also be experimentally determined or estimated.

-

Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Some amide coupling reactions require heating to proceed at a reasonable rate. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are often employed for this reason.[9]

-

Inertness: The chosen solvent must be inert under the reaction conditions and not react with the starting materials, reagents, or products.

Comparative Analysis of Solvents for Amide Coupling Reactions

The selection of an appropriate solvent is a critical step in optimizing the synthesis of furazan-benzamide conjugates. Below is a comparative analysis of commonly employed solvents in amide bond formation, with specific considerations for this particular synthesis.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Advantages | Disadvantages | Suitability for Furazan-Benzamide Synthesis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High solvating power for polar molecules. High boiling point allows for a wide reaction temperature range.[10] | Can be difficult to remove completely. Potential for side reactions at high temperatures. Health and environmental concerns.[10][11] | Excellent: Often the first choice for difficult amide couplings due to its superior solvating properties for a wide range of organic molecules. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good solvent for a wide range of organic compounds. Low boiling point makes it easy to remove. | Environmental and health concerns.[11][12] May not be suitable for reactions requiring high temperatures. | Good: A common solvent for many standard amide coupling reactions at or below room temperature. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent. Lower boiling point than DMF for easier removal.[13] | Can form peroxides upon storage. Lower polarity may limit solubility of highly polar substrates. | Good: A versatile solvent, particularly for reactions that do not require very high temperatures. Often used in Mitsunobu reactions.[13][14] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | High polarity. Relatively inert. | Can be susceptible to hydrolysis under strongly acidic or basic conditions. | Moderate to Good: Its high polarity is beneficial, but its reactivity profile should be considered with the chosen coupling reagents. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | 6.0 | 77 | Greener solvent option.[12] Easy to remove. | Lower polarity may not be sufficient for all reactants and reagents. | Moderate: Best suited for less polar furazan and benzamide derivatives. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high solvating power and high boiling point.[15] | Difficult to remove. Can oxidize some reagents. | Good to Excellent: Particularly useful for Ullmann-type couplings which often require high temperatures.[9][15] |

| Toluene | Nonpolar | 2.4 | 111 | Can be used for azeotropic removal of water. | Poor solvent for polar compounds. | Poor: Generally not suitable for the polar reactants involved in furazan-benzamide synthesis, unless used in specific applications like azeotropic water removal. |

Recommended Synthetic Protocols

The optimal synthetic route and solvent will depend on the specific structures of the furazan and benzamide precursors. Below are two robust, general protocols for the synthesis of furazan-benzamide conjugates, each employing a different coupling strategy and solvent system.

Protocol 1: Carbodiimide-Mediated Amide Coupling in an Aprotic Solvent

This is a widely used and versatile method for amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly employed.

Workflow for Carbodiimide-Mediated Coupling

Caption: Workflow for carbodiimide-mediated amide coupling.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furazan-carboxylic acid (1.0 equivalent) and the benzamide-amine (1.0-1.2 equivalents) in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

-

Carboxylic Acid Activation: Add HOBt or NHS (1.0-1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Carbodiimide Addition: Slowly add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers successively with a dilute aqueous acid solution (e.g., 1 M HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure furazan-benzamide conjugate.

Protocol 2: Mitsunobu Reaction for Amide Bond Formation

The Mitsunobu reaction is a powerful method for forming amide bonds, particularly when dealing with sensitive substrates, as it proceeds under mild, neutral conditions.[16] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Logical Flow for Mitsunobu Reaction

Caption: Logical flow for Mitsunobu reaction.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of the furazan-alcohol (1.0 equivalent), the benzamide (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (0.1-0.5 M), cool the mixture to 0 °C.[13]

-

Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.[13] The order of addition of reagents can be crucial and may require optimization.[14]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 to 18 hours. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[13]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Extend the reaction time or consider gentle heating (if using a high-boiling solvent like DMF).

-

Poor solubility: Increase the solvent volume or switch to a solvent with higher solvating power (e.g., from DCM to DMF).

-

Side reactions: Ensure anhydrous conditions and an inert atmosphere to prevent hydrolysis of activated intermediates.

-

-

Formation of Impurities:

-

Epimerization (if chiral centers are present): For carbodiimide coupling, the addition of HOBt can suppress racemization. The Mitsunobu reaction is known for its stereoinvertive nature at the alcohol center.[14]

-

Byproducts from coupling reagents: The purification strategy should be designed to effectively remove byproducts like dicyclohexylurea (DCU) if DCC is used, or triphenylphosphine oxide from a Mitsunobu reaction.

-

Conclusion

The successful synthesis of furazan-benzamide conjugates is highly dependent on the judicious selection of the reaction solvent. Polar aprotic solvents such as DMF, DCM, and THF are generally the most effective for these transformations. The choice between a carbodiimide-mediated coupling and a Mitsunobu reaction will depend on the specific functionalities present in the starting materials. By carefully considering the principles outlined in this application note and adhering to the detailed protocols, researchers can significantly improve the efficiency and success rate of their synthetic efforts in this promising area of medicinal chemistry.

References

-

[17]

-

[10]

-

[19]

-

[3]

-

[]

-

[21]

-

[22]

-

[13]

-

[16]

-

[15]

-

[4]

-

[23]

-

[24]

-

[14]

-

[9]

-

[25]

-

[6]

-

[5]

-

[1]

-

[7]

-

[26]

-

[27]

-

[28]

-

[29]

-

[2]

-

[30]

-

[31]

-

[32]

-

[33]

-

[34]

-

[35]

-

[36]

-

[37]

-

[38]

-

[39]

-

[40]

-

[41]

-

[42]

-

[43]

-

[44]

-

[45]

-

[46]

Sources

- 1. Furazan - Wikipedia [en.wikipedia.org]

- 2. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Benzamide - Wikipedia [en.wikipedia.org]

- 23. From [ 11 C]CO 2 to [ 11 C]amides: a rapid one-pot synthesis via the Mitsunobu reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01407D [pubs.rsc.org]

- 24. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 31. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Amide Synthesis [fishersci.co.uk]

- 33. masterorganicchemistry.com [masterorganicchemistry.com]

- 34. Thermodynamics of amide hydrogen bond formation in polar and apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 36. researchgate.net [researchgate.net]

- 37. semanticscholar.org [semanticscholar.org]

- 38. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 39. Finding furoxan rings - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 40. researchgate.net [researchgate.net]

- 41. pdf.benchchem.com [pdf.benchchem.com]

- 42. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide as a Foundational Intermediate for Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor Synthesis

Abstract: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its overexpression in the tumor microenvironment facilitates immune escape.[1] This mechanism has established IDO1 as a high-priority target in immuno-oncology.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide, a key intermediate for developing novel IDO1 inhibitors. We present detailed, field-tested protocols and explain the scientific rationale behind key experimental choices to empower the discovery of next-generation cancer immunotherapies.

Scientific Foundation: IDO1 as a Target in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[3][4] In a healthy physiological state, this pathway is involved in modulating immune responses. However, many tumors exploit this mechanism to create an immunosuppressive microenvironment.[1][5]

Mechanism of Immunosuppression:

-

Tryptophan Depletion: The accelerated degradation of Trp by IDO1 starves effector T cells, which are crucial for anti-tumor immunity, leading to their anergy and apoptosis.[6][7]

-

Kynurenine Accumulation: The metabolic products of Trp degradation, primarily kynurenine (Kyn) and its derivatives, are not inert.[4] These metabolites actively promote the differentiation and activation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[7]

By inhibiting IDO1, the dual arms of this immunosuppressive shield can be dismantled, restoring T cell function and enhancing the efficacy of the host's immune system against the tumor. This has made the development of small-molecule IDO1 inhibitors a promising strategy, particularly in combination with other immunotherapies like checkpoint inhibitors.[2][8]

The Strategic Role of this compound

The development of potent and selective IDO1 inhibitors, such as the clinical candidate Epacadostat, has validated the therapeutic potential of targeting this enzyme.[9][10] The core structure of many advanced IDO1 inhibitors often features a 1,2,5-oxadiazole (furazan) ring system.[11] this compound serves as a foundational intermediate or scaffold. Its synthesis and purification are critical first steps in a medicinal chemistry campaign aimed at generating a library of novel inhibitor analogs for structure-activity relationship (SAR) studies.[12][13]

This application note provides the protocols to reliably synthesize and characterize this key building block.

Protocol: Synthesis of this compound

This protocol outlines a robust, two-step synthesis starting from commercially available materials. The causality behind reagent selection is to ensure high yield and purity, which are critical for downstream applications.

Sources

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 5. Indoleamine 2,3-Dioxygenase Activity-Induced Acceleration of Tumor Growth, and Protein Kinases-Related Novel Therapeutics Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 10. Epacadostat - Wikipedia [en.wikipedia.org]

- 11. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 1,2,5-Oxadiazolyl-Benzamide Libraries for Drug Screening

Introduction: The Strategic Value of 1,2,5-Oxadiazolyl-Benzamides in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore unique chemical scaffolds that offer advantageous physicochemical and pharmacological properties. Among these, the 1,2,5-oxadiazole (furazan) moiety has emerged as a privileged structure in drug design.[1][2][3] Its incorporation into drug candidates can enhance metabolic stability, modulate lipophilicity, and improve target engagement.[4] When coupled with the versatile benzamide framework, a common pharmacophore in numerous approved drugs, the resulting 1,2,5-oxadiazolyl-benzamide scaffold presents a compelling opportunity for the discovery of new chemical entities with diverse biological activities.[2]

This guide provides a comprehensive overview of the principles and practical methodologies for the preparation of 1,2,5-oxadiazolyl-benzamide libraries tailored for high-throughput screening (HTS). We will delve into the underlying chemical logic, provide detailed, field-tested protocols, and discuss critical considerations for ensuring the quality and diversity of your compound collection.

Scientific Rationale: Why 1,2,5-Oxadiazolyl-Benzamides?

The strategic incorporation of the 1,2,5-oxadiazole ring is often driven by the concept of bioisosterism , where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile. The 1,2,5-oxadiazole moiety, particularly the 4-hydroxy-1,2,5-oxadiazol-3-yl group, has been successfully employed as a bioisostere for the carboxylic acid functional group.[5][6][7] This substitution can lead to improved cell permeability, reduced acidity, and altered metabolic pathways, all of which are critical parameters in drug development.

Furthermore, the 1,2,5-oxadiazole nucleus is not merely a passive scaffold. It is an electron-withdrawing heterocycle that can influence the electronic properties of the entire molecule, thereby modulating its interaction with biological targets.[4] Derivatives of 1,2,5-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, making them attractive for a multitude of therapeutic areas.[8][9][10]

The benzamide portion of the scaffold provides a robust anchor for introducing chemical diversity. By varying the substituents on the aniline precursor, a vast chemical space can be explored, allowing for the fine-tuning of structure-activity relationships (SAR).

Workflow for Library Synthesis: A Strategic Overview

The preparation of a 1,2,5-oxadiazolyl-benzamide library is a multi-step process that demands careful planning and execution. The overall workflow can be visualized as a convergent synthesis, where the two key building blocks, a 1,2,5-oxadiazole carboxylic acid and a diverse set of anilines, are coupled in the final step.

Figure 1: A generalized workflow for the synthesis of a 1,2,5-oxadiazolyl-benzamide library.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key stages of the library synthesis. These protocols are intended as a starting point and may require optimization based on the specific substrates and available equipment.

Part 1: Synthesis of the 1,2,5-Oxadiazole Carboxylic Acid Core

The synthesis of the 1,2,5-oxadiazole carboxylic acid building block is a critical first step. There are several reported methods for the construction of the 1,2,5-oxadiazole ring, often starting from α-dioximes.[6]

Protocol 1: Preparation of 1,2,5-Oxadiazole-3-carboxylic acid

This protocol is a representative example and may need to be adapted for substituted analogues.

Materials and Reagents:

-

Glyoxylic acid monohydrate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂) or an alternative dehydrating agent

-

Anhydrous solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

-

Dioxime Formation:

-

Dissolve glyoxylic acid monohydrate in water.

-

Add a solution of hydroxylamine hydrochloride in water.

-

Slowly add a solution of sodium hydroxide, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the mixture with hydrochloric acid to precipitate the dioxime.

-

Filter, wash with cold water, and dry the resulting glyoxime.

-

-

Cyclization to 1,2,5-Oxadiazole-3-carboxylic acid:

-

Suspend the glyoxime in a suitable solvent (e.g., diethyl ether).

-

Slowly add a dehydrating agent, such as thionyl chloride, while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with ice water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 1,2,5-oxadiazole-3-carboxylic acid.

-

Part 2: Parallel Amide Coupling for Library Synthesis

The core of the library synthesis lies in the efficient and reliable coupling of the 1,2,5-oxadiazole carboxylic acid with a diverse array of aniline building blocks. This is typically performed in a parallel format, for example, in a 96-well plate. Amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry, with numerous well-established coupling reagents available.[1][2]

Protocol 2: High-Throughput Amide Coupling

Materials and Reagents:

-

1,2,5-Oxadiazole-3-carboxylic acid

-

A library of diverse, substituted anilines

-

Coupling reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine), triethylamine

-

Anhydrous solvent: e.g., DMF (Dimethylformamide), DCM (Dichloromethane)

-

96-well reaction block

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1,2,5-oxadiazole-3-carboxylic acid in the chosen anhydrous solvent.

-

Prepare individual stock solutions of each aniline derivative in the same solvent in a 96-well plate format.

-

Prepare stock solutions of the coupling reagent(s) and base.

-

-

Reaction Setup in 96-Well Plate:

-

To each well of a 96-well reaction block, add the stock solution of 1,2,5-oxadiazole-3-carboxylic acid.

-

Add the corresponding aniline stock solution to each well.

-

Add the coupling reagent(s) and base to each well.

-

Seal the reaction block and shake at room temperature or a slightly elevated temperature for a predetermined time (typically 12-24 hours).

-

-

Reaction Work-up (in parallel):

-

Quench the reactions by adding water or a mild aqueous acid.

-

Perform a liquid-liquid extraction in the 96-well plate format using a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer (e.g., by passing through a phase separator plate).

-

Evaporate the solvent to obtain the crude products.

-

Part 3: High-Throughput Purification and Characterization

Ensuring the purity and identity of each compound in the library is paramount for the reliability of subsequent screening data.

Protocol 3: Purification and Quality Control

Instrumentation:

-

High-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection (LC-MS)

-

Automated purification system (e.g., mass-directed preparative HPLC)

-

Nuclear magnetic resonance (NMR) spectrometer (for selected compounds)

Procedure:

-

High-Throughput Purification:

-

Dissolve the crude products from the 96-well plate in a suitable solvent (e.g., DMSO).

-

Inject each sample onto a preparative HPLC system equipped with a mass spectrometer.

-

Collect the fractions corresponding to the mass of the desired product.

-

Evaporate the solvent from the purified fractions.

-

-

Quality Control:

-

Analyze an aliquot of each purified compound by analytical LC-MS to determine purity (typically >95%).

-

For a representative subset of the library, confirm the structure by ¹H NMR and/or ¹³C NMR spectroscopy.

-

Accurately determine the concentration of each compound in the final screening plates.

-

Data Presentation: A Representative Library

The following table illustrates a small, representative subset of a 1,2,5-oxadiazolyl-benzamide library, showcasing the diversity that can be achieved by varying the aniline building block.

| Compound ID | Aniline Substituent (R) | Molecular Weight ( g/mol ) | Purity (%) |

| LOB-001 | 4-fluoro | 207.15 | >98 |

| LOB-002 | 3-chloro | 223.60 | >97 |

| LOB-003 | 4-methoxy | 219.19 | >99 |

| LOB-004 | 3-trifluoromethyl | 257.15 | >96 |

| LOB-005 | 2,4-dichloro | 258.05 | >95 |

Application in Drug Screening: Targeting Key Signaling Pathways

Libraries of 1,2,5-oxadiazolyl-benzamides are valuable tools for screening against a wide range of biological targets. Given the reported activities of related compounds, these libraries are particularly well-suited for screening in oncology, immunology, and infectious disease programs.

A common application is in the discovery of novel enzyme inhibitors. For example, these compounds could be screened against kinases, proteases, or metabolic enzymes implicated in disease pathogenesis.

Figure 2: A representative screening cascade for identifying kinase inhibitors from a 1,2,5-oxadiazolyl-benzamide library.

Trustworthiness and Self-Validation

The integrity of any screening library is foundational to the success of a drug discovery campaign. The protocols outlined above incorporate several self-validating steps:

-

Rigorous Purification: Mass-directed HPLC purification ensures that the biological activity observed is due to the intended compound and not a byproduct or impurity.

-

Comprehensive Characterization: LC-MS and NMR analysis provide unambiguous confirmation of the structure and purity of the library members.

-

Dose-Response Confirmation: Hits from a primary screen should always be confirmed in a dose-response format to rule out artifacts and determine potency (e.g., IC₅₀ or EC₅₀).

By adhering to these principles of quality control, researchers can have high confidence in the data generated from their screening campaigns.

Conclusion: A Gateway to Novel Chemical Biology

The synthesis of 1,2,5-oxadiazolyl-benzamide libraries offers a powerful strategy for the discovery of novel, biologically active small molecules. The combination of the unique properties of the 1,2,5-oxadiazole ring and the synthetic tractability of the benzamide scaffold provides a rich platform for exploring diverse chemical space. The detailed protocols and strategic guidance presented in this application note are intended to empower researchers to successfully construct and screen these valuable compound collections, ultimately accelerating the identification of the next generation of therapeutic agents.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Ghattas, A. B., & El-Sayed, W. A. (2014). A review on the recent advances in the synthesis and biological activity of benzamides. European Journal of Medicinal Chemistry, 75, 418-442. [Link]

-

Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907-920. [Link]

-

Beaudoin, D., & Ait-Mohand, S. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786-1815. [Link]

-

Singh, P., & Kumar, V. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Current Organic Synthesis, 21(1), 1-20. [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

-

Keurulainen, L., Heiskari, M., Nenonen, S., Nasereddin, A., Kopelyanskiy, D., Leino, T. O., ... & Kiuru, P. (2015). Synthesis of carboxyimidamide-substituted benzo [c][1] oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. MedChemComm, 6(9), 1673-1678. [Link]

-